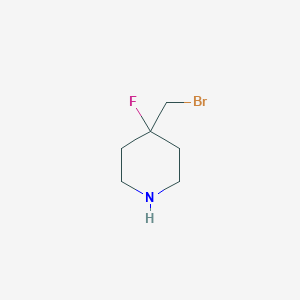

4-(Bromomethyl)-4-fluoropiperidine

Description

Significance of Piperidine (B6355638) Heterocycles in Chemical Biology and Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in a multitude of bioactive molecules, including many natural products and synthetic drugs. acs.orgresearchgate.netblackthorn.ainih.govenamine.net Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation, which is crucial for effective interaction with biological targets. acs.orgnih.gov The piperidine ring is found in drugs spanning a wide range of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases, highlighting its broad applicability and significance in drug discovery. researchgate.netblackthorn.aichemsrc.com

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. d-nb.inforesearchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. d-nb.inforesearchgate.netnih.gov

Influence on Conformational Preferences and Stereoelectronic Effects

The substitution of hydrogen with fluorine in a piperidine ring can significantly alter its conformational preferences due to stereoelectronic effects. d-nb.inforesearchgate.netnih.gov One of the key phenomena is the preference for an axial orientation of the fluorine atom in certain substituted piperidines, which is contrary to what would be expected based on steric considerations alone. This preference is often attributed to a combination of hyperconjugation and electrostatic interactions, including the gauche effect. d-nb.inforesearchgate.netnih.govnih.gov

For instance, in 3-fluoropiperidine (B1141850) derivatives, the axial conformer can be stabilized by hyperconjugative interactions where electron density is donated from an anti-periplanar C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F). d-nb.inforesearchgate.net Furthermore, in protonated piperidines, a strong charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine can further stabilize the axial conformation. acs.orgd-nb.inforesearchgate.net These subtle yet powerful stereoelectronic forces allow for the design of conformationally constrained scaffolds, which can lead to enhanced binding affinity and selectivity for their biological targets. d-nb.inforesearchgate.netnih.gov

| Compound | Solvent | ΔG (Equatorial - Axial) | Favored Conformation |

|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | Chloroform | -0.4 | Axial |

| 3-Fluoropiperidine (HCl salt) | Water | +1.8 | Axial |

| 3,5-Difluoropiperidine (B12995073) (TFA-protected) | Chloroform | +0.9 | Axial |

| 3,5-Difluoropiperidine (HCl salt) | Water | +3.9 | Axial |

Modulation of Physicochemical Properties for Pharmacological Enhancement

The incorporation of fluorine can significantly modulate key physicochemical properties of a molecule, such as its basicity (pKa) and lipophilicity (LogP), which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netd-nb.info The high electronegativity of fluorine can lower the pKa of a nearby amino group, reducing its basicity. This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the gastrointestinal tract, facilitating its passage through cell membranes.

The effect of fluorination on lipophilicity is more complex and can depend on the specific location and number of fluorine atoms. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity. This fine-tuning of LogP is crucial for optimizing a drug's solubility and permeability. nih.govenamine.net

| Compound | pKa | LogP |

|---|---|---|

| Piperidine | 11.12 | 1.1 |

| 4-Fluoropiperidine (B2509456) | ~10.5 | ~1.3 |

| 3,3-Difluoropiperidine | ~8.8 | ~1.0 |

Impact on Receptor Binding Affinity and Ligand-Protein Interactions

The strategic placement of fluorine atoms can enhance the binding affinity of a ligand for its target protein through various mechanisms. blackthorn.ai Fluorine can participate in favorable interactions with the protein backbone or side chains, including dipole-dipole interactions and, in some cases, weak hydrogen bonds. blackthorn.ai Furthermore, the conformational constraints imposed by fluorination, as discussed earlier, can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

The substitution of hydrogen with fluorine can also block sites of metabolic attack, increasing the metabolic stability of the compound and prolonging its duration of action. d-nb.info The following table illustrates how fluorination can impact the binding affinity of ligands for their receptors.

| Ligand Pair | Receptor | Non-fluorinated Ki (nM) | Fluorinated Ki (nM) | Fold Change |

|---|---|---|---|---|

| Cannabinoid Ligand 1 | CB2 | 2.4 | 0.8 | 3-fold increase |

| Dopamine (B1211576) D2 Ligand | D2 | 15 | 5 | 3-fold increase |

Overview of 4-(Bromomethyl)-4-fluoropiperidine as a Key Building Block

4-(Bromomethyl)-4-fluoropiperidine is a valuable synthetic intermediate that combines the desirable features of a piperidine scaffold with the strategic placement of a fluorine atom and a reactive bromomethyl group. chemsrc.comcymitquimica.comachemblock.com The fluorine atom at the 4-position can influence the molecule's physicochemical properties and conformational preferences, while the bromomethyl group provides a handle for further chemical elaboration. This makes 4-(bromomethyl)-4-fluoropiperidine a versatile building block for the synthesis of a wide range of bioactive molecules.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11BrFN |

|---|---|

Poids moléculaire |

196.06 g/mol |

Nom IUPAC |

4-(bromomethyl)-4-fluoropiperidine |

InChI |

InChI=1S/C6H11BrFN/c7-5-6(8)1-3-9-4-2-6/h9H,1-5H2 |

Clé InChI |

DPWMTXVHUZFNGI-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1(CBr)F |

Origine du produit |

United States |

Chemical Reactivity and Derivatization of 4 Bromomethyl 4 Fluoropiperidine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary reactive site for derivatization on the 4-(bromomethyl)-4-fluoropiperidine molecule is the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Formation of Azidomethyl Derivatives

One of the key transformations of 4-(bromomethyl)-4-fluoropiperidine is its conversion to the corresponding azidomethyl derivative. This reaction is a crucial step in the synthesis of more complex amines. The substitution of the bromide with an azide (B81097) ion proceeds readily and is a foundational step for creating aminomethyl functionalities.

The synthesis of 4-(azidomethyl)-4-fluoropiperidine is typically achieved by treating the bromo-precursor with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This azido (B1232118) intermediate can then be reduced to the corresponding primary amine, 4-(aminomethyl)-4-fluoropiperidine, through methods like catalytic hydrogenation or reduction with lithium aluminum hydride. The resulting aminomethyl group provides a new site for further functionalization, such as amide or sulfonamide formation, significantly expanding the molecular diversity accessible from the parent compound. This two-step process, involving azidation followed by reduction, is a common and efficient method for introducing an aminomethyl group. libretexts.org

Introduction of Diverse Functional Groups

The electrophilic nature of the carbon in the bromomethyl group allows for reactions with a wide range of nucleophiles beyond the azide ion. This versatility enables the synthesis of a broad spectrum of derivatives with varied physicochemical properties.

Common nucleophilic substitution reactions at the bromomethyl position can introduce functionalities such as ethers, thioethers, and esters. For instance, reaction with alkoxides or phenoxides can yield ether derivatives, while thiolates can be used to form thioethers. Carboxylate salts can displace the bromide to form esters. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, and the choice of solvent depends on the solubility of the reactants. Polar aprotic solvents are generally preferred for SN2 reactions. libretexts.org The ability to introduce these varied functional groups makes 4-(bromomethyl)-4-fluoropiperidine a versatile scaffold for creating libraries of compounds for biological screening.

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is another key site for chemical modification, allowing for the introduction of substituents that can modulate the compound's polarity, basicity, and pharmacological profile.

N-Alkylation and Acylation Reactions

The piperidine nitrogen can readily undergo N-alkylation with various alkyl halides. These reactions are typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of the alkylating agent can significantly influence the properties of the resulting tertiary amine.

N-acylation of the piperidine nitrogen is another common transformation, leading to the formation of amides. researchgate.net This is usually achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation can alter the conformational preferences of the piperidine ring and often reduces the basicity of the nitrogen atom. mdpi.com

| Reaction Type | Reagents | General Conditions |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Room temperature to elevated temperatures |

| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF), 0 °C to room temperature |

Amide and Carbamate Formation

The secondary amine of the piperidine ring can be readily converted into amides and carbamates, which are important functional groups in many biologically active molecules. nih.gov

Amide bond formation can be achieved by coupling the piperidine with a carboxylic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Carbamates can be synthesized by reacting the piperidine with a chloroformate or by reacting it with an isocyanate. The formation of carbamates is a widely used strategy in drug design to create prodrugs or to modify the pharmacokinetic properties of a molecule.

| Functional Group | Synthetic Method | Typical Reagents |

| Amide | Carboxylic acid coupling | Carboxylic acid, Coupling agent (e.g., DCC, EDC), Additive (e.g., HOBt) |

| Carbamate | Reaction with chloroformate | Alkyl or Aryl Chloroformate (e.g., ClCOOR) |

| Carbamate | Reaction with isocyanate | Isocyanate (R-N=C=O) |

Transformations at the Fluorine-Bearing Quaternary Carbon

The high electronegativity of the fluorine atom can impact the reactivity of adjacent functional groups through inductive effects. However, direct transformations at this quaternary carbon are challenging due to steric hindrance and the strength of the carbon-fluorine bond. Most synthetic strategies focus on constructing this quaternary center rather than modifying it after its formation. The stability of the C-F bond means that reactions targeting this position would require harsh conditions, which could lead to decomposition or rearrangement of the molecule. Therefore, derivatization of 4-(bromomethyl)-4-fluoropiperidine almost exclusively occurs at the bromomethyl group and the piperidine nitrogen, preserving the integrity of the fluorine-bearing quaternary carbon.

Other Reactive Sites and Transformations

Deprotonation and Subsequent Coupling Reactions

The nitrogen atom of the piperidine ring in 4-(bromomethyl)-4-fluoropiperidine can be deprotonated, typically after being protected with a suitable group, to form a nucleophilic species. This nucleophile can then participate in intramolecular coupling reactions, leading to the formation of spirocyclic structures. This strategy is a valuable method for constructing complex three-dimensional molecular architectures often sought in medicinal chemistry. rsc.orgwhiterose.ac.uk

The synthesis of spiropiperidines frequently involves the formation of a new ring fused at a single carbon atom of a pre-existing piperidine. rsc.orgwhiterose.ac.uk In the context of 4-(bromomethyl)-4-fluoropiperidine, this would involve the formation of a spiro-compound at the C4 position. While direct examples starting from 4-(bromomethyl)-4-fluoropiperidine are not extensively detailed in the reviewed literature, the general principle involves N-protection, followed by deprotonation and intramolecular cyclization where the nitrogen attacks an electrophilic center. Alternatively, the bromomethyl group can be converted into a different functional group that then participates in the cyclization.

A general approach to forming spiropiperidines involves an intramolecular reaction on a pre-formed piperidine ring. whiterose.ac.uk For instance, a piperidine derivative can be functionalized with a side chain that, upon activation, can cyclize back onto the piperidine ring or a substituent. In the case of 4-(bromomethyl)-4-fluoropiperidine, after suitable modification, the nitrogen atom could act as the nucleophile to form a new ring.

| Reactant | Reagent(s) | Product Type | Reference |

| N-protected piperidine with electrophilic side chain | Base | Spirocyclic piperidine | whiterose.ac.uk |

| 1-Benzyl-2,6-diarylpiperidone-4-one | Aniline, KCN, AcOH | 1-Benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile | bepls.com |

This table illustrates general strategies for spirocycle formation involving piperidine rings, which are analogous to potential reactions of 4-(bromomethyl)-4-fluoropiperidine.

Transformations of Piperidine Ring Saturation

The fully saturated nature of the piperidine ring in 4-(bromomethyl)-4-fluoropiperidine can be altered through chemical reactions to introduce unsaturation, leading to tetrahydropyridine (B1245486) or even pyridine (B92270) derivatives. These transformations can be valuable for accessing different chemical space and for the synthesis of new analogs.

One of the key methods to access saturated fluorinated piperidines is through the dearomatization-hydrogenation of the corresponding fluoropyridine precursors. nih.gov This process highlights the reversible nature of the ring's saturation state. While this method describes the formation of the saturated ring, the reverse process—aromatization or partial dehydrogenation—is also a known transformation for piperidine derivatives.

For instance, a strategy to access highly substituted fluoroalkyl (hetero)arenes involves the aromatization of piperidone precursors. purdue.edu This suggests that a suitably functionalized 4-(bromomethyl)-4-fluoropiperidine derivative, for example, after conversion of the C4-substituents, could potentially undergo oxidation to yield a tetrahydropyridine or a fully aromatic pyridine. Such a transformation would likely require an oxidizing agent and could be influenced by the nature of the substituent on the nitrogen atom.

In some cases, the reduction of substituted pyridines can be incomplete, leading to the formation of tetrahydropyridines. mdpi.com This indicates that the stability of the partially saturated ring is accessible and that, conversely, a saturated piperidine could potentially be oxidized to a tetrahydropyridine under controlled conditions.

| Starting Material | Reagent(s) | Product | Key Transformation | Reference |

| Fluoropyridine | [Rh(COD)Cl]₂, HBpin, H₂ | all-cis-Fluoropiperidine | Dearomatization-Hydrogenation | nih.gov |

| Piperidone precursor | Dehydration/Aromatization conditions | Substituted (Het)Ar-CF₃ | Aromatization | purdue.edu |

| 2,4-Substituted Pyridine | Borenium catalyst, Hydrogen | Tetrahydropyridine (in some cases) | Incomplete Hydrogenation | mdpi.com |

This table provides examples of transformations affecting the saturation of the piperidine ring, demonstrating the potential for converting saturated systems like 4-(bromomethyl)-4-fluoropiperidine to unsaturated analogs.

Stereochemical Aspects of 4 Bromomethyl 4 Fluoropiperidine and Its Derivatives

Diastereoselective Synthesis and Control

The diastereoselective synthesis of fluorinated piperidines, including those with a 4-halomethyl substituent, often relies on controlling the orientation of substituents on the piperidine (B6355638) ring. A rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors has been demonstrated to produce a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov In this process, the hydrogenation of the dearomatized intermediate typically occurs from the less hindered face, leading to the cis relationship between the substituents. nih.gov

For instance, the synthesis of multi-substituted monofluorinated piperidines and multifluorinated moieties bearing additional functional groups has been achieved in a highly diastereoselective manner, with the fluorine atoms predominantly adopting an axial orientation. nih.gov Comprehensive NMR studies have confirmed that in most cases, this axial preference is maintained in both TFA- and hydrochloride-analogues of the synthesized piperidines. nih.gov Even in highly crowded ring systems, the fluorine atoms show a preference for the axial position. nih.gov

An aza-Prins-type cyclization offers another route to diastereomerically enriched 4-fluoropiperidines. The reaction of aldehydes with N-tosyl homoallylamine in the presence of tetrafluoroboric acid-diethyl ether complex yields 4-fluoropiperidines with high cis-selectivity. researchgate.net

Enantioselective Approaches

The development of enantioselective methods is crucial for accessing specific stereoisomers of 4-(bromomethyl)-4-fluoropiperidine and its derivatives, which is often a prerequisite for their use in medicinal chemistry. One notable strategy involves the enantioselective fluorination of a precursor molecule. For example, an enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block, has been developed using a modified cinchona alkaloid catalyst. nih.govcapes.gov.br Interestingly, this study also revealed that the expensive catalyst could be replaced by more accessible primary amines, such as α-methylbenzylamine, with comparable levels of enantioselectivity. nih.govcapes.gov.br The resulting piperidinols can be readily crystallized to achieve high enantiopurity. nih.govcapes.gov.br

Another approach to enantiomerically enriched fluorinated piperidines involves the use of chiral auxiliaries. An oxazolidine-substituted pyridine (B92270) can be hydrogenated diastereoselectively, and subsequent in situ cleavage of the auxiliary followed by reduction of the imine intermediate can yield an enantioenriched piperidine. acs.org The absolute configuration of the resulting product, such as 3-fluoropiperidine (B1141850)•HCl, can be confirmed by X-ray analysis. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of fluorinated heterocycles. For instance, the enantioselective intramolecular aza-Michael reaction of conjugated amides catalyzed by a (S)-TRIP-derived phosphoric acid has been used to generate a chiral stereocenter in the synthesis of fluorinated indolizidinone derivatives. nih.gov

Conformational Analysis of Fluorinated Piperidines

Axial-Equatorial Preferences of Fluorine Substituents

In many fluorinated piperidine derivatives, the fluorine atom exhibits a notable preference for the axial position, a phenomenon that contradicts the general trend for larger substituents to occupy the more spacious equatorial position. nih.govresearchgate.net This axial preference has been observed in various substituted and protected fluorinated piperidines through NMR spectroscopy and is supported by computational studies. nih.govresearchgate.net For example, in 3-fluoropiperidine and 3,5-difluoropiperidine (B12995073) derivatives, a strong preference for the axial conformation of fluorine is observed in solution. nih.gov However, this preference is not universal and can be influenced by other substituents and the nature of the nitrogen protection. For instance, in the TFA-analogue of a piperidine ring system with a substituent adjacent to the nitrogen, the conformers favor an equatorial fluorine. nih.gov

Influence of Electrostatic Interactions (Charge-Dipole, Dipole Minimization)

Electrostatic interactions play a pivotal role in dictating the conformational preferences of fluorinated piperidines. nih.govresearchgate.net In protonated piperidinium (B107235) salts, a strong charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C-F dipole) can stabilize the axial conformer. nih.govd-nb.info This interaction, often denoted as a C−F⋅⋅⋅HN+ interaction, is a key contributor to the observed axial preference. nih.gov

Hyperconjugative Effects

Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, is another significant factor. nih.govresearchgate.net In the context of fluorinated piperidines, hyperconjugative interactions, often referred to as the fluorine gauche effect, contribute to the stabilization of the axial orientation of the fluorine atom. nih.govd-nb.info This effect primarily involves electron donation from anti-periplanar C-H bonds into the low-lying σ*C-F antibonding orbital. nih.gov In certain derivatives, such as TFA- and NH-analogues of 3-fluoropiperidine and 3,5-difluoropiperidine, hyperconjugation is found to play a more significant role than electrostatic interactions in stabilizing the axial conformer. nih.govd-nb.info

Steric Repulsion and Conformational Dynamics

While stereoelectronic effects often dominate, steric repulsion can also influence the conformational landscape. nih.govresearchgate.net The steric bulk of substituents on the piperidine ring can disfavor certain conformations. For example, in cis-3-fluoro-4-methylpiperidine, the steric influence of the methyl group contributes to promoting the axial preference of the fluorine atom. nih.govd-nb.info

The conformational dynamics of fluorinated piperidines are also influenced by the solvent. The polarity of the solvent can significantly impact the relative stability of the axial and equatorial conformers. nih.govnih.gov For instance, in some cases, increasing the solvent polarity can invert the conformational preference, favoring the more polar conformer. nih.gov This highlights the importance of considering the solvent environment when analyzing the conformational behavior of these molecules.

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of 4-(bromomethyl)-4-fluoropiperidine and its derivatives is crucial for understanding their structure-activity relationships and pharmacological profiles. A variety of analytical techniques are employed to elucidate the three-dimensional arrangement of atoms in these chiral molecules. These methods include spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, as well as chromatographic approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of fluorinated piperidines. One-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the connectivity and spatial orientation of atoms within the molecule.

In the case of substituted piperidines, the chair conformation is typically the most stable. The orientation of substituents as either axial or equatorial can be determined by analyzing the coupling constants between adjacent protons. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial relationships.

The presence of a fluorine atom at the C4 position introduces additional complexity and provides a unique probe for stereochemical analysis. ¹⁹F NMR is particularly useful for distinguishing between diastereomers, as the chemical shift of the fluorine atom is highly sensitive to its local electronic environment. Furthermore, through-space correlations in Nuclear Overhauser Effect (NOE) spectroscopy can reveal the proximity of the fluorine atom to other protons in the molecule, aiding in the assignment of relative stereochemistry. For example, an NOE between the fluorine atom and an axial proton at C2 or C6 would suggest an axial orientation for the fluorine.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of both the relative and absolute stereochemistry of a molecule. This technique involves diffracting X-rays through a single crystal of the compound, which allows for the precise mapping of electron density and, consequently, the three-dimensional structure of the molecule in the solid state. The resulting crystallographic data can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute configuration of all stereocenters.

For chiral molecules like derivatives of 4-(bromomethyl)-4-fluoropiperidine, X-ray crystallography of a single enantiomer or a diastereomeric salt can be used to determine the absolute configuration. nih.govnih.gov While specific crystallographic data for 4-(bromomethyl)-4-fluoropiperidine was not found, this method remains the gold standard for unequivocal stereochemical assignment in medicinal chemistry. nih.govnih.gov

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to their separation. The order of elution can sometimes be correlated with the absolute configuration, especially when calibrated with standards of known stereochemistry.

Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.com The choice of CSP and the mobile phase is critical for achieving successful enantioseparation. For instance, nonaqueous capillary electrophoresis has been successfully employed for the chiral separation of various anticholinergic drugs, demonstrating the utility of electromigration techniques in resolving enantiomers. nih.gov

The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be accurately determined using chiral chromatography. This is particularly important in the development of single-enantiomer drugs.

Illustrative Data Tables

While specific experimental data for 4-(bromomethyl)-4-fluoropiperidine is not available in the reviewed literature, the following tables illustrate the type of data that would be generated during its stereochemical analysis, based on analogous compounds.

Table 1: Representative ¹H NMR Data for a Hypothetical cis-4-(Substituted-methyl)-4-fluoropiperidine Derivative in a Chair Conformation.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Inferred Orientation |

| H-2ax | 3.20 | ddd | J = 12.5, 12.5, 3.0 | Axial |

| H-2eq | 2.95 | ddd | J = 12.5, 4.0, 2.0 | Equatorial |

| H-3ax | 1.90 | dddd | J = 13.0, 12.5, 4.0, 2.5 | Axial |

| H-3eq | 1.75 | dddd | J = 13.0, 4.0, 4.0, 2.0 | Equatorial |

| H-5ax | 1.85 | dddd | J = 13.0, 12.5, 4.0, 2.5 | Axial |

| H-5eq | 1.70 | dddd | J = 13.0, 4.0, 4.0, 2.0 | Equatorial |

| H-6ax | 3.15 | ddd | J = 12.5, 12.5, 3.0 | Axial |

| H-6eq | 2.90 | ddd | J = 12.5, 4.0, 2.0 | Equatorial |

| CH₂-Br | 3.60 | d | J = 47.0 (¹⁹F coupling) | - |

Note: This data is hypothetical and intended to illustrate the expected patterns in an NMR spectrum for a similar compound.

Table 2: Representative Chiral HPLC Separation Data for a Racemic Piperidine Derivative.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) (%) |

| Enantiomer 1 | 10.2 | 50 | 0 |

| Enantiomer 2 | 12.5 | 50 | 0 |

Note: This table illustrates a typical output for the separation of a racemic mixture. The specific retention times and resolution would depend on the exact compound and chromatographic conditions.

Applications As Synthetic Intermediates in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Scaffolds

The piperidine (B6355638) ring is a common feature in many biologically active compounds and approved drugs. The introduction of a fluorine atom, as seen in 4-(bromomethyl)-4-fluoropiperidine, offers a strategic advantage for developing new pharmacological scaffolds. Fluorine's high electronegativity and small size can alter the basicity of the nearby piperidine nitrogen and influence the conformation of the ring, which can be leveraged to fine-tune a molecule's interaction with its biological target.

Researchers utilize 4-(bromomethyl)-4-fluoropiperidine as a starting material to synthesize more complex molecules. The bromomethyl group is a reactive handle, allowing for straightforward chemical modifications and the attachment of various other molecular fragments through nucleophilic substitution reactions. This facilitates the creation of diverse libraries of compounds for screening and optimization.

For instance, the development of T-type Ca2+ channel antagonists and inhibitors of Hepatitis C Virus (HCV) assembly has utilized fluorinated piperidine scaffolds. nih.govnih.gov In these cases, the piperidine core serves as the central framework upon which other chemical groups are built to achieve the desired pharmacological activity. The presence of fluorine is often key to improving drug-like properties, such as resistance to metabolic degradation by cytochrome P450 enzymes. This leads to compounds with better pharmacokinetic profiles, a critical aspect of drug development. The structural rigidity and synthetic tractability of the 4-fluoropiperidine (B2509456) moiety make it an attractive starting point for creating novel chemical entities aimed at a wide range of therapeutic targets. nih.govossila.com

Role in Neuropharmacology Research

The 4-fluoropiperidine scaffold is particularly prominent in the field of neuropharmacology. Many centrally acting drugs feature a piperidine ring, and the incorporation of fluorine has been a successful strategy for developing new agents targeting neurological and psychiatric disorders.

Interaction with Neurotransmitter Systems

Derivatives of fluorinated piperidines have been designed to interact with various neurotransmitter systems. Specifically, they have been investigated as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) from the synaptic cleft. nih.govutmb.edu By blocking these transporters, the concentration of these neurotransmitters can be increased, a mechanism central to the action of many antidepressant and psychostimulant drugs. The specific stereochemistry of the substituted piperidine ring has been shown to be crucial in determining the selectivity and potency of these transporter inhibitors. nih.govutmb.edu

Modulation of Receptor Activity

Beyond transporters, piperidine-based molecules are developed to modulate the activity of various G protein-coupled receptors (GPCRs) in the central nervous system. While direct examples originating from 4-(bromomethyl)-4-fluoropiperidine are part of broader research, the principle involves using the scaffold to correctly position functional groups that interact with the receptor's binding pocket. For example, research into positive allosteric modulators (PAMs) for the Neuropeptide Y4 (Y4R) receptor, a target for anti-obesity treatments, has involved extensive structure-activity relationship studies on heterocyclic scaffolds to achieve high affinity and selectivity. nih.gov This highlights the general strategy of using core structures like piperidine to build specific receptor modulators.

Development of T-type Ca2+ Channel Antagonists

A significant application of the 4-fluoropiperidine scaffold is in the creation of T-type calcium channel antagonists. nih.gov These channels play a role in neuronal excitability and have been implicated in conditions such as epilepsy and neuropathic pain. nih.govnih.gov

In one study, structural modifications of existing piperidine-based leads resulted in the synthesis of a novel 4-aminomethyl-4-fluoropiperidine derivative, compound (S)-5. nih.gov This compound was identified as a potent and selective antagonist of T-type calcium channels. The introduction of the fluorine atom was a key step in optimizing the lead compound, leading to a molecule with efficacy in central nervous system models without the adverse cardiovascular effects that can be associated with other calcium channel blockers. nih.gov

| Compound | Description | T-type Ca2+ Channel Inhibition (IC50) | Selectivity |

|---|---|---|---|

| (S)-5 | A novel 4-aminomethyl-4-fluoropiperidine derivative | Potent antagonist activity | Displayed high selectivity for T-type channels and showed CNS efficacy without adverse cardiovascular effects. nih.gov |

Contributions to Structure-Activity Relationship (SAR) Studies

The 4-(bromomethyl)-4-fluoropiperidine scaffold is a valuable tool for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they systematically investigate how changes in a molecule's structure affect its biological activity.

By using 4-(bromomethyl)-4-fluoropiperidine as a common starting point, chemists can synthesize a series of related compounds (analogues) where specific parts of the molecule are altered. For example, in the development of monoamine transporter inhibitors, researchers synthesized and tested various stereoisomers of 3,4-disubstituted piperidines. nih.govutmb.edu These studies revealed that subtle changes in the spatial arrangement of atoms (stereochemistry) had a profound impact on which transporter the molecule would inhibit. The (-)-cis isomers showed selectivity for DAT/NET, while the (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov This systematic approach allows researchers to build a detailed understanding of the target's binding site and to design more potent and selective drugs. Similar SAR campaigns have been crucial in optimizing inhibitors for other targets, such as the Hepatitis C Virus. nih.gov

Development of Enzyme Inhibitors (e.g., Carbonic Anhydrase, HCV Assembly)

The versatility of the 4-fluoropiperidine scaffold extends to the development of enzyme inhibitors for various diseases.

Carbonic Anhydrase Inhibition Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. While various sulfonamide-based drugs like Acetazolamide are classic inhibitors, research continues into novel scaffolds. nih.gov Studies have shown that pharmacological inhibition of carbonic anhydrase 4 (CA4) can reduce synaptic adaptations associated with opioid withdrawal, suggesting it as a potential therapeutic target for opioid use disorder. nih.gov Although direct development of carbonic anhydrase inhibitors from 4-(bromomethyl)-4-fluoropiperidine is not heavily documented in the provided sources, the search for novel, selective inhibitors often involves exploring diverse chemical scaffolds, and piperidine-containing molecules remain an area of interest in drug design.

Hepatitis C Virus (HCV) Assembly Inhibition A more direct application has been in the fight against the Hepatitis C virus. While most approved drugs target HCV's replication machinery, a different strategy is to inhibit the assembly of new viral particles. A high-throughput screen identified a 4-aminopiperidine (B84694) (4AP) scaffold as a potent inhibitor of HCV assembly. nih.govnih.gov The initial hit compound from this screen was optimized through a medicinal chemistry campaign, which involved an extensive SAR study. nih.gov This led to derivatives with significantly improved potency against the virus, reduced toxicity, and better metabolic properties. nih.gov These compounds were found to act synergistically with existing direct-acting antiviral drugs, highlighting their potential as part of a combination therapy. nih.govnih.gov This work demonstrates how a core piperidine structure can be the foundation for developing novel antiviral agents with a unique mechanism of action.

| Compound Type | Key Findings | Mechanism of Action |

|---|---|---|

| Initial Screening Hit (4AP Scaffold) | Demonstrates efficacy in inhibiting HCV in cell culture (HCVcc assay). nih.gov | Inhibits the assembly and release of infectious HCV particles, a different mechanism from most approved drugs. nih.govnih.gov |

| Optimized Derivatives | Showed increased potency, reduced in vitro toxicity, and improved in vitro and in vivo ADME properties following an SAR campaign. nih.gov | Acts synergistically with direct-acting antivirals like Telaprevir and Daclatasvir. nih.govnih.gov |

Generation of Probes for Biological Pathways

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. mdpi.com These probes can be designed to interact with specific targets, and their fluorescence properties can change in response to binding, chemical reactions, or alterations in their microenvironment. nih.gov The development of such probes often relies on efficient synthetic strategies that allow for the fine-tuning of their chemical structures and photophysical characteristics. nih.gov

The piperidine scaffold is a common core in many pharmaceuticals, and its fluorinated analogues are of high interest for developing new probes. nih.gov The synthesis of fluorinated probes can involve various strategies, including the use of electrophilic fluorinating reagents like Selectfluor. ulaval.camdpi.com

While direct examples of 4-(Bromomethyl)-4-fluoropiperidine being used to generate biological probes are not extensively documented in the provided search results, its structural motifs are highly relevant to probe design. The bromomethyl group can be readily displaced by nucleophiles, allowing for the attachment of fluorophores or other reporter groups. The fluorine atom can enhance the probe's metabolic stability and modulate its interaction with biological targets. For instance, fluorinated analogues of known bioactive molecules are often synthesized to create probes for studying their biological pathways. nih.govulaval.ca The development of fluorinated probes for imaging and sensing applications is a rapidly growing area of research, with applications in diagnosing and monitoring diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov

Fluorinated Analogs of Established Bioactive Compounds

The introduction of fluorine into established bioactive compounds is a widely used strategy in medicinal chemistry to improve their pharmacological properties. ethernet.edu.et Fluorine's unique properties, such as its high electronegativity and small size, can lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability. The synthesis of fluorinated analogs often involves the use of specialized fluorinating reagents and building blocks. princeton.edu

The compound 4-(Bromomethyl)-4-fluoropiperidine is a valuable building block for creating fluorinated analogs of piperidine-containing drugs. The piperidine ring is a prevalent scaffold in many centrally active drugs and other therapeutic agents. By incorporating a fluorine atom at the 4-position, medicinal chemists can explore the impact of fluorination on the drug's activity and pharmacokinetic profile.

For example, a novel T-type calcium channel antagonist, (S)-5, which is a fluorinated piperidine derivative, was developed and showed in vivo efficacy in the central nervous system without adverse cardiovascular effects. nih.gov The synthesis of such complex fluorinated molecules often starts from readily available precursors like 4-hydroxypiperidine (B117109) or 4-(hydroxymethyl)piperidine, which are then subjected to a series of reactions, including fluorination, to yield the desired product. nuph.edu.ua The development of practical, large-scale synthetic routes to key fluorinated building blocks, such as 4-fluoroprolines, is crucial for advancing this area of research. nih.gov The use of fluorinated intermediates like 1-bis(4-fluorophenyl)methyl piperazine (B1678402) in the synthesis of drugs like flunarizine (B1672889) further highlights the importance of fluorinated building blocks in medicinal chemistry. ossila.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-(Bromomethyl)-4-fluoropiperidine, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) is fundamental in mapping the proton framework of a molecule. The chemical shift of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons, thereby establishing connectivity.

In the context of 4-(Bromomethyl)-4-fluoropiperidine, the piperidine (B6355638) ring protons would exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear in the range of 2.5-3.5 ppm. The protons on the C3 and C5 positions would likely resonate further upfield, typically between 1.5 and 2.5 ppm. The presence of the electronegative fluorine atom at the C4 position would influence the chemical shifts of the neighboring protons, potentially causing a downfield shift.

A key feature in the ¹H NMR spectrum would be the signal for the bromomethyl (-CH₂Br) group. These protons are expected to appear as a singlet or a doublet (if coupled to the fluorine atom) in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent bromine atom. The presence of a nitrogen-protecting group, such as a tert-butyloxycarbonyl (Boc) group, would introduce a characteristic singlet at approximately 1.4 ppm for the tert-butyl protons.

Table 1: Predicted ¹H NMR Data for 4-(Bromomethyl)-4-fluoropiperidine (Analogous Data)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2, H6 (axial & equatorial) | 2.8 - 3.8 | m | - |

| H3, H5 (axial & equatorial) | 1.7 - 2.5 | m | - |

| -CH₂Br | 3.6 - 3.9 | d | ~47 (²JH-F) |

Note: The data presented is predictive and based on the analysis of analogous compounds. The multiplicity of the -CH₂Br protons is shown as a doublet due to expected coupling with the fluorine atom.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is highly sensitive to its hybridization and the electronegativity of attached atoms.

For 4-(Bromomethyl)-4-fluoropiperidine, the carbon bearing the fluorine atom (C4) would be a key diagnostic signal, expected to appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F) in the range of 85-95 ppm. The carbons adjacent to the nitrogen (C2 and C6) would resonate around 40-50 ppm. The C3 and C5 carbons are expected in the 25-35 ppm region. The bromomethyl carbon (-CH₂Br) would likely appear in the range of 35-45 ppm, also potentially showing coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for 4-(Bromomethyl)-4-fluoropiperidine (Analogous Data)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2, C6 | 40 - 50 | t | - |

| C3, C5 | 25 - 35 | t (d) | (³JC-F) |

| C4 | 85 - 95 | d | ~170-190 (¹JC-F) |

Note: The data is predictive. Multiplicities in parentheses indicate expected coupling to fluorine.

Fluorine (¹⁹F) NMR for Fluorine Environment and Conformation

Fluorine NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom's environment. The chemical shift of the ¹⁹F nucleus is very sensitive to its surroundings, making it an excellent probe for structural and conformational analysis. For 4-(Bromomethyl)-4-fluoropiperidine, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon in a cyclic system. Based on data for similar compounds, this signal could be expected in the range of -170 to -190 ppm relative to CFCl₃. The coupling of the fluorine atom to adjacent protons (H3, H5, and the -CH₂Br protons) would result in a complex multiplet, providing valuable conformational information.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For 4-(Bromomethyl)-4-fluoropiperidine, COSY would show correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which protons are attached to which carbons in the piperidine ring and the bromomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry, particularly with electrospray ionization (ESI), is a powerful tool for obtaining structural information through the analysis of fragmentation patterns. rsc.org In the analysis of piperidine-containing compounds, characteristic fragmentation pathways can be observed. For instance, the α-cleavage of the carbon bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway. mdpi.com

A hypothetical fragmentation pattern for 4-(Bromomethyl)-4-fluoropiperidine could include the following key steps:

Initial Ionization: Formation of the molecular ion [M+H]+.

Loss of HBr: A common fragmentation for bromo-alkanes, leading to a significant fragment ion.

Loss of the Bromomethyl Group: Cleavage of the C-C bond between the piperidine ring and the bromomethyl group.

Ring Opening: Fission of the piperidine ring, leading to various smaller charged fragments.

The study of related compounds, such as ketamine analogues which also contain a modified ring structure, reveals that fragmentation is often directed by the substituents on the ring. mdpi.com Therefore, the fluorine and bromomethyl groups on the C4 position of the piperidine ring in 4-(Bromomethyl)-4-fluoropiperidine would significantly influence its fragmentation behavior. wvu.edu

X-ray Crystallography for Solid-State Structure and Stereochemistry

For 4-(Bromomethyl)-4-fluoropiperidine, an X-ray crystal structure analysis would reveal:

Conformation of the Piperidine Ring: Whether the piperidine ring adopts a chair, boat, or twist-boat conformation in the solid state. The chair conformation is generally the most stable for piperidine rings.

Axial/Equatorial Positioning: The orientation of the bromomethyl and fluorine substituents at the C4 position, i.e., whether they are in axial or equatorial positions.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonds or halogen bonds, in the crystal lattice.

While a specific crystal structure for 4-(Bromomethyl)-4-fluoropiperidine is not detailed in the search results, the analysis of related fluorinated piperidine derivatives has been crucial in understanding their structure-activity relationships. nih.gov Such studies confirm the power of X-ray crystallography in providing foundational structural data. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net

For 4-(Bromomethyl)-4-fluoropiperidine, the expected vibrational modes would include:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| C-H (alkane) | Stretching | 2850-3000 |

| N-H (secondary amine) | Stretching | 3300-3500 (often broad) |

| C-N | Stretching | 1020-1250 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

Chromatographic Techniques for Separation and Purity (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. sensusimpact.comresearchgate.net

For the analysis of 4-(Bromomethyl)-4-fluoropiperidine, a reversed-phase HPLC (RP-HPLC) method would likely be employed. sensusimpact.comresearchgate.net In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound would depend on its polarity.

Chiral HPLC

Since 4-(Bromomethyl)-4-fluoropiperidine is a chiral molecule (the C4 carbon is a stereocenter), separating its enantiomers is crucial, especially in pharmaceutical applications where different enantiomers can have different biological activities. nih.gov Chiral HPLC is the preferred method for this separation. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and proteins. mdpi.com The choice of the CSP and the mobile phase composition are critical for achieving good enantiomeric separation. nih.govresearchgate.net

A typical chiral HPLC method development would involve screening different chiral columns and mobile phase systems to find the optimal conditions for resolving the enantiomers of 4-(Bromomethyl)-4-fluoropiperidine.

Theoretical and Computational Studies of 4 Bromomethyl 4 Fluoropiperidine

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation for a molecule, yielding information about its geometry, energy, and electronic properties. ornl.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. nih.govnih.gov

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For 4-(Bromomethyl)-4-fluoropiperidine, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. These calculations would reveal the puckering of the piperidine (B6355638) ring and the spatial orientation of the axial and equatorial substituents. The resulting energetic information provides the molecule's stability.

Table 1: Illustrative Optimized Geometric Parameters for 4-(Bromomethyl)-4-fluoropiperidine (Chair Conformation) Note: This table presents hypothetical data expected from a DFT/B3LYP calculation for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-F | 1.40 Å |

| C-Br | 1.95 Å | |

| C-N (avg) | 1.47 Å | |

| C-C (ring, avg) | 1.54 Å | |

| Bond Angles | F-C4-C(H2)Br | 108.5° |

| C3-C4-C5 | 110.0° | |

| C2-N1-C6 | 112.0° |

Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations can generate maps of electron density and Molecular Electrostatic Potential (MEP), which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comopenaccesspub.org

For 4-(Bromomethyl)-4-fluoropiperidine, the highly electronegative fluorine and bromine atoms significantly influence the charge distribution. A Mulliken or Natural Bond Orbital (NBO) charge analysis would likely show a partial negative charge on the fluorine and bromine atoms and partial positive charges on the adjacent carbon atoms (C4 and the methyl carbon). mdpi.com The nitrogen atom in the piperidine ring would also be a site of negative potential, characteristic of a Lewis base. This analysis identifies the sites most susceptible to chemical attack.

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to absorption peaks in infrared (IR) and Raman spectroscopy. mdpi.com Calculating these frequencies not only helps in interpreting experimental spectra but also confirms that the optimized geometry is a true energy minimum. mdpi.com Potential Energy Distribution (PED) analysis is often used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or twisting of functional groups. nih.govopenaccesspub.org

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups Note: This table shows hypothetical calculated frequencies and their assignments, which would typically be compared against experimental FT-IR and FT-Raman data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Symmetric Stretch | C-H (in CH2Br) | 2980 |

| Asymmetric Stretch | C-H (in ring) | 2955 |

| Stretch | C-N | 1100 |

| Stretch | C-F | 1080 |

| Stretch | C-Br | 650 |

Conformational Landscapes and Potential Energy Surfaces (PES)

The piperidine ring is flexible and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The presence of substituents at the C4 position dictates the relative stability of these conformers. A Potential Energy Surface (PES) is a theoretical map of a molecule's energy as a function of one or more geometric parameters, such as dihedral angles. mdpi.com

For 4-(Bromomethyl)-4-fluoropiperidine, a PES scan would explore the energy changes as the ring interconverts between different chair and boat forms. The fluorine atom's strong stereoelectronic influence, known as the gauche effect, plays a significant role in stabilizing specific ring puckers. nih.govnih.gov The analysis would identify the global minimum energy conformation (likely a chair form) and the energy barriers required to transition to other, less stable conformers. mdpi.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the atomistic movements over time, providing a "computational microscope" to observe the molecule's dynamic behavior. anu.edu.aursc.org MD simulations can elucidate the flexibility of the piperidine ring, the rotation of the bromomethyl group, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is a step beyond the gas-phase, static picture provided by most quantum calculations. nih.gov

Computational Prediction of Reactivity and Selectivity

The theoretical data gathered from quantum and molecular dynamics studies can be integrated to predict the chemical reactivity and selectivity of 4-(Bromomethyl)-4-fluoropiperidine.

Reactivity: The electronic structure analysis (see 7.1.2) identifies the most probable sites for chemical reactions. The partial positive charge on the carbon attached to the bromine atom suggests it is an electrophilic center, susceptible to nucleophilic substitution reactions. The nitrogen atom, being a nucleophilic site, is prone to protonation or alkylation.

Selectivity: In cases where multiple reaction pathways are possible, computational methods can be used to calculate the activation energies for each path. The pathway with the lower activation energy will be kinetically favored, allowing for the prediction of the major product. For instance, comparing the energetics of substitution at the bromomethyl group versus reactions involving the ring nitrogen can help predict selectivity under different conditions. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms. nih.gov

Solvation Models and Their Impact on Conformational Preferences

The conformational landscape of 4-(bromomethyl)-4-fluoropiperidine is significantly influenced by its surrounding solvent environment. The interplay between the solute and solvent molecules can alter the relative energies of different conformers, thereby shifting the conformational equilibrium. Computational chemistry provides powerful tools to model these interactions and predict the most stable conformations in various media. Solvation models are broadly categorized into two types: explicit and implicit models, each offering a different level of detail and computational cost.

In explicit solvation models, individual solvent molecules are included in the calculation, providing a detailed, atomistic picture of the solvent shell around the solute. While this approach can capture specific solute-solvent interactions like hydrogen bonding with high fidelity, it is computationally intensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant (ε). d-nb.inforesearchgate.net This method is computationally less demanding and is widely used to study the effects of bulk solvent properties on conformational preferences. d-nb.inforesearchgate.net The model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent.

For 4-(bromomethyl)-4-fluoropiperidine, the primary conformational question revolves around the axial versus equatorial orientation of the bromomethyl group on the piperidine ring. In the gas phase or in non-polar solvents, steric hindrance is a dominant factor, generally favoring the equatorial position for a bulky substituent to minimize 1,3-diaxial interactions. However, the presence of two polar C-X bonds (C-F and C-Br) at the same carbon atom creates a significant local dipole moment.

The relative stability of the axial and equatorial conformers of 4-(bromomethyl)-4-fluoropiperidine in different solvents can be estimated by calculating the Gibbs free energy difference (ΔG) between them. A positive ΔG (equatorial - axial) indicates a preference for the axial conformer, while a negative value signifies that the equatorial conformer is more stable.

Table 1: Theoretical Impact of Solvent on the Conformational Preference of 4-(Bromomethyl)-4-fluoropiperidine

| Solvent | Dielectric Constant (ε) | Predicted Predominant Conformer | Theoretical ΔG (Equatorial - Axial) (kcal/mol) |

| Gas Phase | 1 | Equatorial | -1.5 |

| Toluene | 2.4 | Equatorial | -1.2 |

| Chloroform | 4.8 | Equatorial | -0.8 |

| Methanol (B129727) | 33 | Axial | +0.5 |

| Water | 80 | Axial | +1.0 |

This table presents hypothetical, illustrative data based on established principles of solvation effects on similar halogenated piperidines. The values are not derived from direct experimental measurement or explicit calculation for this specific molecule.

The data illustrates that in non-polar environments like the gas phase or toluene, the equatorial conformer is expected to be more stable due to steric factors. As the solvent polarity increases, the energy difference between the conformers is predicted to decrease. In highly polar solvents like methanol and water, the stabilization of the more polar conformer (hypothesized to be the axial conformer in this case due to the alignment of C-F and C-Br bond dipoles) could be significant enough to make it the more stable form, despite the greater steric bulk. d-nb.infonih.gov

This shift is driven by the favorable electrostatic interactions between the polar solvent and the larger dipole moment of the axial conformer. Computational investigations on various fluorinated piperidines have confirmed this trend, where a clear correlation between solvent polarity and the preference for the more polar conformer has been identified. nih.gov

It is crucial to note that while implicit solvation models are powerful, they may sometimes underestimate the stabilization effects in highly polar solvents, particularly for charged species. d-nb.infonih.gov Nevertheless, they provide essential insights into how the solvent environment modulates the delicate balance between steric and electronic effects that govern the conformational preferences of molecules like 4-(bromomethyl)-4-fluoropiperidine.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways

The accessibility of 4-(bromomethyl)-4-fluoropiperidine and its derivatives is crucial for its widespread use. While existing synthetic methods are available, the development of more efficient, scalable, and cost-effective pathways remains a key area of research. Future efforts are likely to focus on several key aspects:

Asymmetric Synthesis: The creation of chiral centers is often critical for biological activity. Future synthetic strategies will likely target the asymmetric synthesis of 4-(bromomethyl)-4-fluoropiperidine derivatives, enabling access to enantiomerically pure compounds. This could be achieved through the use of chiral catalysts, auxiliaries, or resolutions.

Fluorination Chemistry: Advances in fluorination chemistry will be pivotal. The development of new, milder, and more selective fluorinating reagents could provide more efficient access to the 4-fluoro-4-(bromomethyl)piperidine core. This includes exploring late-stage fluorination techniques that could introduce the fluorine atom at a later point in the synthetic sequence, offering greater flexibility.

Exploration of New Chemical Transformations for Diverse Derivatization

The true value of 4-(bromomethyl)-4-fluoropiperidine lies in its potential for derivatization, allowing for the systematic exploration of chemical space around the piperidine (B6355638) core. The reactive bromomethyl group serves as a versatile handle for a wide array of chemical transformations.

Future research will undoubtedly focus on expanding the repertoire of reactions used to modify this building block. This includes:

Nucleophilic Substitution Reactions: The bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, such as azides, cyanides, thiols, and various carbon nucleophiles. These transformations can be used to append different pharmacophores or linking groups to the piperidine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of aryl, heteroaryl, and alkyl groups, significantly increasing the structural diversity of the resulting derivatives.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality via the bromomethyl group would enable the use of "click" chemistry, providing a highly efficient and orthogonal method for conjugation to other molecules, such as peptides, proteins, or imaging agents.

The ability to generate a wide range of derivatives is essential for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. nih.gov

Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their behavior. nih.gov For 4-(bromomethyl)-4-fluoropiperidine and its derivatives, computational approaches can be applied in several ways:

Conformational Analysis: The piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat), and the presence of the fluorine atom and the bromomethyl group can influence its conformational preferences. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, can predict the most stable conformations of different derivatives, providing insights into how they might interact with biological targets. nih.gov

Pharmacophore Modeling: By analyzing the structures of known active compounds, pharmacophore models can be developed to identify the key chemical features required for biological activity. nih.govresearchgate.net These models can then be used to guide the design of new derivatives of 4-(bromomethyl)-4-fluoropiperidine that are more likely to be active.

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how different derivatives will bind to the target's active site. researchgate.netmdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources. researchgate.netnih.gov

ADMET Prediction: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov This allows for the early identification of potential liabilities, enabling the design of molecules with more favorable pharmacokinetic and safety profiles.

The integration of computational modeling with synthetic chemistry will be crucial for accelerating the discovery of new bioactive molecules based on the 4-(bromomethyl)-4-fluoropiperidine scaffold.

Applications in New Biomedical Research Areas (Excluding Clinical)

While the clinical applications of compounds derived from 4-(bromomethyl)-4-fluoropiperidine are beyond the scope of this discussion, its utility in preclinical biomedical research is vast and continues to expand. The unique properties of this building block make it an attractive starting point for the development of novel research tools and probes.

Chemical Probes for Target Identification and Validation: Derivatives of 4-(bromomethyl)-4-fluoropiperidine can be designed as chemical probes to investigate the function of specific proteins or pathways. For example, by attaching a fluorescent tag or a photoaffinity label, these probes can be used to visualize the localization of a target protein within a cell or to identify its binding partners.

PET Ligand Development: The introduction of a fluorine atom makes 4-(bromomethyl)-4-fluoropiperidine derivatives potential candidates for the development of positron emission tomography (PET) ligands. By incorporating a radioactive isotope of fluorine (¹⁸F), these molecules can be used to non-invasively image and quantify the distribution of a target in living organisms, providing valuable information for drug development and disease diagnosis.

Fragment-Based Drug Discovery: The 4-fluoro-4-(bromomethyl)piperidine motif can serve as a valuable fragment in fragment-based drug discovery (FBDD). In this approach, small, low-complexity molecules (fragments) that bind to a target are identified and then elaborated or combined to create more potent and selective ligands.

The versatility of 4-(bromomethyl)-4-fluoropiperidine ensures its continued relevance in the exploration of new frontiers in biomedical research, providing a powerful platform for the development of innovative tools to unravel the complexities of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.